1-Pyridin-3-yl-cyclohexanecarbonitrile

Description

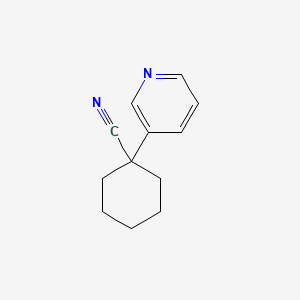

1-Pyridin-3-yl-cyclohexanecarbonitrile is a nitrile-functionalized cyclohexane derivative with a pyridine ring substituted at the 3-position. This compound belongs to a class of molecules that integrate aromatic heterocycles with alicyclic systems, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-pyridin-3-ylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-5-4-8-14-9-11/h4-5,8-9H,1-3,6-7H2 |

InChI Key |

JRUUKWFSWAHVDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinyl-Substituted Cyclohexanecarbonitriles

- 1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3): Differs in the pyridine substitution (2-position vs. 3-position), altering electronic properties.

- 3-(Pyridin-4-yl)cyclohexanone (CAS 115444-30-9): Replaces the nitrile group with a ketone, reducing electrophilicity. The 4-pyridinyl substitution may enhance solubility in polar solvents compared to 3-substituted analogs .

Cyclohexane Derivatives with Heterocyclic Substituents

- 1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0): Substitutes pyridine with a piperidine ring, increasing basicity (pKa ~11 for piperidine vs. ~5 for pyridine). Safety Data: Health hazard level 2 (OSHA HCS), requiring storage at -20°C for stability. Reacts with strong acids/bases, producing hazardous decomposition products (e.g., nitrogen oxides) . Applications: Precursor in PCP synthesis and regulated as a Schedule II compound in the U.S. .

Nitrile-Containing Heterocycles

- 1H-Pyrrole-3-Carbonitrile Derivatives (e.g., 1j, 1k, 4a, 4b):

- Feature pyrrole rings instead of cyclohexane, with nitriles at the 3-position.

- Synthesis : Produced via one-pot multicomponent reactions using sugars (e.g., D-fructose) and amines. IR spectra show nitrile stretching frequencies at 2217–2221 cm⁻¹, consistent with aliphatic nitriles .

- Stability : Solid at room temperature, contrasting with liquid or low-melting analogs like 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | IR Nitrile Stretch (cm⁻¹) |

|---|---|---|---|---|---|

| 1-Pyridin-3-yl-cyclohexanecarbonitrile | Not Provided | C₁₂H₁₃N₂ | 201.25 | Cyclohexane, Pyridin-3-yl | ~2218–2221 (estimated) |

| 1-(Pyridin-2-yl)cyclohexanecarbonitrile | 204067-32-3 | C₁₂H₁₃N₂ | 201.25 | Cyclohexane, Pyridin-2-yl | – |

| 1-Piperidinocyclohexanecarbonitrile | 3867-15-0 | C₁₂H₂₀N₂ | 192.30 | Cyclohexane, Piperidine | – |

| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | 1427014-16-1 | C₉H₇FN₂ | 162.16 | Cyclopropane, Fluoropyridine | – |

Key Research Findings

- Synthetic Flexibility : Pyridinyl- and piperidinyl-cyclohexanecarbonitriles are synthesized via multicomponent reactions, enabling diverse functionalization (e.g., sugar moieties in pyrrole derivatives) .

- Electronic Effects : Pyridine substitution position (2-, 3-, or 4-) critically modulates electronic properties, impacting applications in catalysis or drug design .

- Safety Considerations : Piperidine derivatives pose higher health risks (e.g., toxicity, reactivity) compared to pyridine analogs, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.